molecular formula C24H25ClFN5O3 B602069 (2Z)-Afatinib CAS No. 1680184-59-1

(2Z)-Afatinib

カタログ番号: B602069
CAS番号: 1680184-59-1
分子量: 485.95
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Afatinib impurity is a byproduct or degradation product formed during the synthesis or storage of Afatinib, a potent and irreversible tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer. Afatinib targets the epidermal growth factor receptor (EGFR) and other members of the ErbB family, inhibiting their kinase activity and thereby blocking the signaling pathways that promote cancer cell proliferation and survival .

作用機序

Target of Action

Afatinib Impurity D, also known as Z-Afatinib, primarily targets the epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4 . These receptors play a crucial role in cell proliferation, survival, invasion, and differentiation .

Mode of Action

Z-Afatinib is a highly selective tyrosine kinase inhibitor. It covalently binds to the kinase domains of EGFR, HER2, and HER4, resulting in irreversible inhibition of tyrosine kinase autophosphorylation . This action leads to the downregulation of ErbB signaling .

Biochemical Pathways

The primary biochemical pathway affected by Z-Afatinib is the EGFR-dependent downstream pathway, particularly the phosphatidylinositol-3-kinases/protein kinase B (PI3K/Akt) signaling pathway . This pathway is often mutated in lung cancer and is involved in fundamental processes such as cell proliferation, survival, invasion, and differentiation .

Pharmacokinetics

Z-Afatinib exhibits time-independent pharmacokinetic characteristics . Maximum plasma concentrations are reached approximately 2–5 hours after oral administration and thereafter decline, at least bi-exponentially . Afatinib metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine . The effective elimination half-life is approximately 37 hours .

Result of Action

The result of Z-Afatinib’s action is the suppression of tumor cell growth and spread across a broad range of cancers . By inhibiting the autophosphorylation of EGFR, HER2, and HER4, Z-Afatinib prevents the activation of these receptors, thereby inhibiting the proliferation of cancer cells .

Action Environment

The action, efficacy, and stability of Z-Afatinib can be influenced by various environmental factors. For instance, food intake can reduce total exposure to afatinib . Additionally, concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of afatinib . Age, ethnicity, smoking status, and hepatic function have no influence on afatinib pharmacokinetics, while females and patients with low body weight have increased exposure to afatinib .

準備方法

The synthesis of Afatinib impurity involves several steps, including nitro-reduction, amidation, and salification. The process begins with the reduction of a nitro compound to an amine, followed by amidation to form the desired amide. The final step involves salification to obtain the impurity in its stable form. Industrial production methods focus on optimizing yield and purity while minimizing the formation of impurities. This is achieved through careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts .

化学反応の分析

Afatinib impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Afatinib impurity can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives .

科学的研究の応用

Non-Small Cell Lung Cancer (NSCLC)

(2Z)-Afatinib is primarily used in treating advanced NSCLC with activating EGFR mutations. It has been shown to improve progression-free survival (PFS) and overall survival (OS) compared to traditional chemotherapy.

  • Clinical Trials : The LUX-Lung trials have demonstrated that afatinib significantly outperforms first-generation EGFR TKIs such as gefitinib in terms of PFS. For instance, the LUX-Lung 7 trial reported a median PFS of 11.0 months for afatinib versus 10.9 months for gefitinib, with an objective response rate (ORR) of 70% compared to 56% for gefitinib .
  • Case Studies : A recent case study highlighted a patient with NSCLC who achieved a partial response after 27 months on afatinib, illustrating its potential for long-term disease control .

Head and Neck Squamous Cell Carcinoma (HNSCC)

Afatinib has also been investigated in HNSCC, particularly in patients with EGFR mutations.

  • Preoperative Studies : A phase II study evaluated afatinib's safety and efficacy in treatment-naïve operable HNSCC patients. After two weeks of treatment, a metabolic response was observed in 59% of patients without delaying surgery .
  • Biomarker Analysis : The study identified several biomarkers associated with treatment response, including baseline phosphorylation levels of RB1 and ERK1/2 .

Real-World Effectiveness

Real-world studies have confirmed the effectiveness of afatinib outside clinical trial settings. For instance, a multicenter study in Vietnam evaluated afatinib as a first-line treatment for advanced NSCLC with uncommon EGFR mutations, demonstrating its applicability across diverse patient populations .

Side Effects and Management

While afatinib is generally well-tolerated, some patients experience adverse effects such as diarrhea and skin rash. Management strategies include dose adjustments and supportive care measures to mitigate these side effects .

Summary Table of Clinical Findings

Study/TrialCancer TypeKey FindingsPFS (months)ORR (%)
LUX-Lung 7NSCLCAfatinib vs Gefitinib11.0 vs 10.970 vs 56
EORTC PreoperativeHNSCCMetabolic response rateN/A59
Vietnam MulticenterAdvanced NSCLCReal-world effectivenessN/AN/A

類似化合物との比較

Afatinib impurity can be compared with other impurities formed during the synthesis of tyrosine kinase inhibitors. Similar compounds include impurities formed during the synthesis of Erlotinib, Gefitinib, and Lapatinib. These impurities share common structural features and degradation pathways but differ in their specific chemical structures and reactivity. The uniqueness of Afatinib impurity lies in its specific formation pathway and its impact on the stability and efficacy of Afatinib .

生物活性

(2Z)-Afatinib is a potent, irreversible inhibitor targeting the epidermal growth factor receptor (EGFR) and human EGFR 2 (HER-2). Its biological activity has been extensively studied, particularly in the context of various cancers, including non-small cell lung cancer (NSCLC) and bladder cancer. This article synthesizes findings from multiple studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and clinical implications.

Afatinib functions by irreversibly binding to the EGFR, leading to inhibition of downstream signaling pathways that promote cell proliferation and survival. The primary pathways affected include:

  • PI3K/Akt Pathway : Inhibition leads to decreased phosphorylation of Akt, a key player in cell survival and proliferation.
  • MAPK/ERK Pathway : Afatinib also inhibits ERK1/2 phosphorylation, reducing cellular proliferation and promoting apoptosis.

In Vitro Studies

Several studies have demonstrated the effects of afatinib on various cancer cell lines. One notable study assessed its impact on T24 bladder cancer cells:

  • Proliferation : The MTT assay showed that afatinib inhibited T24 cell proliferation in a dose- and time-dependent manner. Significant reductions in cell viability were observed at concentrations ranging from 5 to 20 µmol/L .
  • Apoptosis : Flow cytometric analysis indicated that afatinib treatment increased the apoptosis rate of T24 cells as concentrations rose. The study highlighted a shift in the Bcl-2/Bax ratio, with increased Bax (pro-apoptotic) and decreased Bcl-2 (anti-apoptotic) levels .
  • Cell Invasion : Afatinib significantly inhibited the invasive capabilities of T24 cells as demonstrated by Transwell assays, suggesting its potential utility in preventing metastasis .

Non-Small Cell Lung Cancer (NSCLC)

Afatinib has shown efficacy in patients with NSCLC harboring specific mutations. A recent case study illustrated the treatment course of a patient who experienced a partial response after initiating afatinib therapy. Despite some adverse effects, such as diarrhea and paronychia, the patient maintained a good quality of life for over two years before disease progression necessitated resuming treatment .

ASCENT Trial

The ASCENT trial investigated afatinib's role in locally advanced epidermal growth factor receptor-positive (EGFR+) cancers. Key findings include:

  • Overall Response Rate (ORR) : Induction afatinib yielded an ORR of 63%.
  • Pathological Response : Among patients who underwent surgery post-treatment, significant pathological responses were observed, with many achieving major or complete responses.
  • Survival Rates : With a median follow-up of 5 years, median progression-free survival (PFS) was reported at 2.6 years and overall survival (OS) at 5.8 years .

Adverse Effects

While afatinib is generally well-tolerated, some patients may experience significant side effects:

  • Interstitial Pneumonia : Reports indicate cases of afatinib-induced interstitial pneumonia, which can progress rapidly and may be fatal if not diagnosed promptly .
  • Diarrhea and Skin Reactions : Common adverse events include gastrointestinal disturbances and skin reactions, necessitating dose adjustments or supportive care interventions .

Summary Table of Biological Activity

Activity Effect Mechanism
ProliferationInhibition in a dose-dependent mannerEGFR signaling blockade
ApoptosisIncreased rates with higher concentrationsModulation of Bcl-2/Bax ratio
Cell InvasionSignificant reductionInhibition of invasion pathways
Clinical Response (NSCLC)Partial responses observedTargeting specific EGFR mutations
Adverse EffectsDiarrhea, interstitial pneumoniaDose-dependent toxicity

特性

IUPAC Name

(Z)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3-/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXXDDBFHOBEHA-QGZUEGPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C\C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501103129
Record name 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1680184-59-1
Record name 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1680184-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-Afatinib
Reactant of Route 2
Reactant of Route 2
(2Z)-Afatinib
Reactant of Route 3
Reactant of Route 3
(2Z)-Afatinib
Reactant of Route 4
Reactant of Route 4
(2Z)-Afatinib
Reactant of Route 5
Reactant of Route 5
(2Z)-Afatinib
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(2Z)-Afatinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。